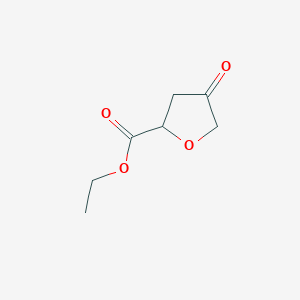

Ethyl 4-oxotetrahydrofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxooxolane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-10-7(9)6-3-5(8)4-11-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYOEQDHFQTXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for Ethyl 4 Oxotetrahydrofuran 2 Carboxylate

Established Synthetic Pathways

Traditional synthetic routes to Ethyl 4-oxotetrahydrofuran-2-carboxylate and its core structure often rely on classical organic reactions, including cyclization of linear precursors and functional group interconversions.

While direct synthesis from Dimethyl(Z)-butenedioate is not prominently documented, the construction of the 4-oxotetrahydrofuran-2-carboxylate core can be achieved from related acyclic precursors through intramolecular cyclization. A key strategy is the Dieckmann condensation, an intramolecular reaction of a diester with a base to form a β-keto ester. masterorganicchemistry.com This method is particularly effective for creating five- and six-membered rings. masterorganicchemistry.comyoutube.com

For the synthesis of the target molecule, a suitable starting material would be a diester containing an ether linkage, such as a derivative of a succinate (B1194679) and a glyoxylate. The intramolecular cyclization of such a precursor, facilitated by a strong base like sodium ethoxide, would lead to the formation of the desired β-keto ester within the tetrahydrofuran (B95107) ring. The reaction proceeds via the formation of an enolate which then attacks the second ester group, leading to cyclization. youtube.com Subsequent acidification of the reaction mixture yields the final cyclic product. youtube.com

Another established precursor for a similar ring system, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, is L-glutamic acid. chemicalbook.com In this synthesis, L-glutamic acid is treated with sodium nitrite (B80452) and hydrochloric acid to induce diazotization of the amine group, followed by intramolecular nucleophilic attack by the carboxylate to form the lactone ring, yielding the product in high yield (98%). chemicalbook.com This carboxylic acid could then undergo esterification to produce the corresponding ethyl ester.

The synthesis of the tetrahydrofuran ring is a cornerstone of many synthetic strategies. Various methods beyond the Dieckmann condensation have been developed for forming this common heterocyclic motif. sigmaaldrich.com

Intramolecular Cycloetherification: This is a common strategy involving the cyclization of a linear molecule containing a hydroxyl group and a suitable leaving group. For instance, ε-hydroxy-α,β-unsaturated ketones can undergo asymmetric cycloetherification catalyzed by bifunctional organocatalysts to form tetrahydrofuran rings. sigmaaldrich.com

Redox-Relay Heck Reaction: An operationally simple method involves the synthesis of substituted tetrahydrofurans from readily available materials like cis-butene-1,4-diol. sigmaaldrich.com This reaction generates cyclic hemiacetals which can be reduced to provide the tetrahydrofuran core. sigmaaldrich.com

Cyclization from Cyanoacrylates: Densely substituted furans can be prepared from precursors like (E)-ethyl 3-aryl-2-cyanoacrylates, which react with ethyl glycinate (B8599266) hydrochloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This approach offers a pathway to highly functionalized furan (B31954) rings under mild conditions. researchgate.net

These general strategies can be adapted to incorporate the specific ketone and carboxylate functionalities required for this compound.

The final step in many syntheses of this compound is the introduction of the ethyl ester group. This is typically achieved via esterification of the corresponding carboxylic acid, 4-oxotetrahydrofuran-2-carboxylic acid. sigmaaldrich.com

The most common method is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. researchgate.netnih.gov

Fischer Esterification Overview

| Aspect | Description | References |

|---|---|---|

| Reactants | Carboxylic Acid (4-oxotetrahydrofuran-2-carboxylic acid) and Alcohol (Ethanol) | masterorganicchemistry.com, researchgate.net |

| Catalyst | Strong Brønsted acids such as concentrated Sulfuric Acid (H₂SO₄) or Toluenesulfonic Acid (TsOH). | masterorganicchemistry.com, nih.gov |

| Mechanism | The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. This is followed by proton transfer and the elimination of water, a process often described as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). | researchgate.net, achemblock.com |

| Equilibrium | The reaction is reversible. To maximize the yield of the ester, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) and/or by removing water as it is formed. | masterorganicchemistry.com, researchgate.net, nih.gov |

While direct esterification is common, transesterification is an alternative where an existing ester (e.g., Mthis compound) is reacted with ethanol in the presence of an acid or base catalyst to exchange the methyl group for an ethyl group.

Advanced and Emerging Synthetic Techniques

To overcome the limitations of classical methods, such as harsh reaction conditions or moderate yields, advanced synthetic techniques are being explored. These methods focus on improving efficiency, reducing waste, and accelerating reaction rates.

While traditional esterification relies on strong Brønsted acids, these can have drawbacks, including undesired side reactions and the generation of acidic waste. Modern approaches utilize alternative catalytic systems.

Lewis Acid Catalysis: Lewis acids are being investigated as milder and more selective catalysts for esterification and other transformations. Bismuth(III) triflate (Bi(OTf)₃), for example, has been shown to be an efficient catalyst for polyesterification, although it may also promote ether formation as a side reaction. Other metal-based catalysts, such as those involving nickel, tin, or hafnium, have been employed in the synthesis and functionalization of tetrahydrofuran rings. sigmaaldrich.com Iron(III) chloride has also been documented as an effective catalyst for related Michael additions in the synthesis of keto-esters.

Organocatalysis: Chiral bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, have been successfully used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing a metal-free approach to chiral tetrahydrofurans. sigmaaldrich.com

Comparison of Catalytic Systems

| Catalyst Type | Example(s) | Application | Advantages/Disadvantages |

|---|---|---|---|

| Brønsted Acid | H₂SO₄, TsOH | Fischer Esterification | Inexpensive, effective; can be harsh, generates acidic waste. |

| Lewis Acid | Bi(OTf)₃, SnCl₄, Hf(OTf)₄ | Esterification, Ring Formation | Milder conditions, potentially higher selectivity; can be more expensive, may catalyze side reactions. sigmaaldrich.com, |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation to heat the reaction mixture, significant reductions in reaction time and often improvements in yield can be achieved compared to conventional heating methods.

The benefits of microwave irradiation include:

Rapid Heating: Microwaves directly heat the solvent and reactants, leading to much faster temperature increases than conventional oil baths.

Reduced Reaction Times: Reactions that might take several hours under reflux can often be completed in minutes. youtube.com,

Improved Yields: The rapid heating and short reaction times can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields. youtube.com

While specific literature on the microwave-assisted synthesis of this compound is sparse, the principles have been successfully applied to the synthesis of other heterocyclic carboxylates. For example, the synthesis of various pyrimidine (B1678525) and furo-chromene derivatives has been shown to be significantly more efficient under microwave irradiation. youtube.com, These findings strongly suggest that key steps in the synthesis of this compound, such as the Dieckmann condensation or the final esterification, could be substantially optimized through the application of microwave technology.

Solid-Phase Organic Synthesis Approaches for Analog Preparation

The preparation of analogs of this compound can be efficiently approached using solid-phase organic synthesis (SPOS). This methodology offers significant advantages, including the simplification of purification processes, the potential for automation, and the ability to construct libraries of related compounds for screening purposes. The core strategy involves anchoring a suitable starting material to a solid support, carrying out a sequence of reactions in the solid phase, and finally cleaving the desired product from the support.

Polymer-supported reagents are instrumental in this approach, facilitating clean and efficient multi-step syntheses without the need for traditional chromatographic purification. cam.ac.uk For instance, a polymer-supported borohydride (B1222165) can be used for selective reductions, and immobilized oxidizing agents like polymer-supported perruthenate or diacetoxyiodobenzene (B1259982) can be employed for oxidation steps. cam.ac.uk The synthesis of complex molecules, such as the potent analgesic alkaloid epibatidine, has been demonstrated using a sequence of ten polymer-supported reagents and scavengers, yielding the final product in high purity. cam.ac.uk

In the context of preparing analogs of this compound, a synthetic route could commence with the immobilization of a precursor molecule onto a resin, such as a 2-chlorotrityl chloride resin. nih.gov Subsequent reactions, such as cyclization or functional group modifications, can be performed. For example, a polymer-supported thiolating agent can be used to convert carbonyl groups to thiocarbonyls, potentially aided by microwave heating to enhance reaction rates. cam.ac.uk The use of green solvents like N-butylpyrrolidinone (NBP) and dimethyl carbonate (DMC) in solid-phase synthesis is also a sustainable approach. rsc.org

The following table illustrates a conceptual solid-phase approach for generating analogs, drawing parallels from established solid-phase synthesis techniques.

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Immobilization | Precursor with carboxylic acid, 2-chlorotrityl chloride resin, Diisopropylethylamine (DIPEA), Dichloromethane (DCM) | Anchor starting material to solid support. |

| 2 | Cyclization | Base (e.g., Polymer-supported base), Toluene, Heat | Form the tetrahydrofuranone ring structure. |

| 3 | Functionalization | Various reagents (e.g., Polymer-supported oxidizing/reducing agents, Grignard reagents) | Introduce diversity at specific positions. |

| 4 | Cleavage | Trifluoroacetic acid (TFA) in DCM | Release the final analog from the resin. nih.gov |

This solid-phase strategy allows for the systematic modification of the tetrahydrofuran scaffold to produce a library of analogs for further investigation.

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires rigorous process optimization to ensure efficiency, safety, and economic viability. Key considerations include improving reaction yields and purity, evaluating reaction conditions, and addressing the engineering challenges of large-scale manufacturing.

The synthesis of the core structure of this compound likely involves an intramolecular cyclization, such as the Dieckmann condensation of a suitable diester. numberanalytics.comscienceinfo.com The yield and purity of the resulting cyclic β-keto ester are highly dependent on minimizing side reactions. numberanalytics.com

Strategies to enhance yield and purity include:

Catalyst Selection: The choice of base is critical in the Dieckmann condensation. Strong bases like potassium tert-butoxide or sodium ethoxide are commonly used to facilitate the formation of the reactive enolate ion. numberanalytics.com Heterogeneous catalysts, such as clay-based acid catalysts, can also be employed, offering the advantage of easier separation and potential for use in continuous flow systems. mdpi.com

Reactant Purity: Ensuring the purity of starting materials is essential to prevent the formation of impurities that can be difficult to remove from the final product. numberanalytics.com

Controlled Addition: In semi-batch operations, the controlled addition of reagents can help manage reaction exotherms and maintain optimal concentration profiles, thereby reducing byproduct formation. visimix.com

Purification Techniques: Post-synthesis purification methods are crucial for achieving high purity. While laboratory-scale purification often relies on chromatography, industrial-scale processes may use techniques like distillation, crystallization, or aqueous solvent extraction. google.comgoogle.com For instance, a crude product can be distilled under high vacuum to yield an analytically pure product. google.com

The following table summarizes methods to improve yield and purity.

| Method | Description | Expected Outcome |

| Catalyst Optimization | Using strong bases (e.g., potassium tert-butoxide) or selective heterogeneous catalysts. numberanalytics.commdpi.com | Increased reaction rate and selectivity towards the desired product. |

| High-Purity Reactants | Using starting materials with minimal impurities. numberanalytics.com | Reduction of side reactions and byproducts. |

| Advanced Purification | Employing scalable techniques like vacuum distillation or crystallization. google.comgoogle.com | High final product purity suitable for pharmaceutical or fine chemical applications. |

The reaction conditions play a pivotal role in the synthesis of this compound. numberanalytics.com A systematic evaluation of these parameters is necessary to identify the optimal operating window.

Temperature: Temperature control is a critical factor. numberanalytics.com While higher temperatures generally increase the reaction rate, they can also promote side reactions, leading to decreased yield and selectivity. numberanalytics.com For some reactions, maintaining a specific temperature range, for example, by using a water cooling bath for exothermic reactions, is necessary to prevent the evolution of volatile and potentially hazardous materials. google.com

Pressure: The effect of pressure is most significant in reactions involving gaseous components or changes in volume. While many condensation reactions are performed at atmospheric pressure, applying a vacuum can be useful for removing volatile byproducts and shifting the reaction equilibrium. numberanalytics.com

Solvent Systems: The choice of solvent is crucial as it can influence the stability of intermediates, reaction rates, and product selectivity. numberanalytics.comnumberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective for Dieckmann condensations as they can stabilize the enolate intermediate. numberanalytics.comgaylordchemical.com In some cases, biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored as greener alternatives due to their favorable properties and lower environmental impact. nih.gov The use of solvent-free conditions, where the reactants themselves act as the solvent, is also a possibility that can simplify downstream processing. google.com

The table below provides an overview of the impact of different reaction conditions.

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Influences reaction rate and selectivity. numberanalytics.com | Find the optimal balance between reaction speed and minimization of byproducts. |

| Pressure | Affects reactions with volume changes; can be used to remove byproducts. numberanalytics.com | Maintain stable reaction conditions and drive the reaction to completion. |

| Solvent | Stabilizes intermediates and affects reaction pathways. gaylordchemical.com | Select a solvent that maximizes yield and purity while considering safety and environmental impact. |

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces significant engineering challenges that must be addressed to ensure a safe, reproducible, and cost-effective process. scientificupdate.com

Reactor Design and Mixing: The choice of reactor is fundamental. Stirred tank reactors, operated in batch or semi-batch mode, are common in the fine chemical industry. visimix.com Proper mixing is critical to ensure uniform temperature and concentration throughout the reactor, which is essential for achieving consistent product quality and avoiding localized "hot spots" that can lead to side reactions. visimix.com For multiphase reactions, such as those involving a solid catalyst, specialized reactors like packed bed, fluidized bed, or slurry reactors may be necessary to ensure efficient contact between the phases. youtube.comresearchgate.net

Heat Transfer: Chemical reactions are often accompanied by the release or absorption of heat. Efficient heat transfer is crucial for maintaining the desired reaction temperature. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal more challenging. scientificupdate.com This requires careful design of the reactor's cooling/heating jacket and potentially the use of internal coils or external heat exchangers.

Continuous Flow Chemistry: Continuous manufacturing, or flow chemistry, is an increasingly attractive alternative to traditional batch processing. researchgate.netacs.org In a flow system, reactants are continuously pumped through a reactor, which can be a tube or a series of interconnected modules. This approach offers enhanced safety, better process control, and often higher space-time yields. researchgate.net For catalytic reactions, packed-bed reactors containing a heterogeneous catalyst are well-suited for continuous operation. acs.org

Process Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the thermal stability of reactants and products, identifying potential runaway reaction scenarios, and ensuring that appropriate safety measures are in place. scientificupdate.com Reagents that are difficult to handle safely on a large scale should be avoided.

| Engineering Aspect | Key Consideration | Industrial Relevance |

| Reactor Selection | Batch vs. Continuous; Mixing efficiency for single or multiphase systems. visimix.comresearchgate.net | Directly impacts process efficiency, reproducibility, and scalability. |

| Heat Management | Efficient removal or supply of heat to control reaction temperature. scientificupdate.com | Crucial for safety, preventing runaway reactions, and ensuring consistent product quality. |

| Downstream Processing | Scalable and efficient methods for product isolation and purification. google.com | Major contributor to overall process cost and environmental footprint. |

| Automation & Control | Implementation of process analytical technology (PAT) for real-time monitoring and control. | Enhances process robustness, reduces batch-to-batch variability, and improves safety. |

Chemical Reactivity and Synthetic Transformations of Ethyl 4 Oxotetrahydrofuran 2 Carboxylate

Reactions Involving the Ketone Moiety

The ketone functional group is a primary site of reactivity in Ethyl 4-oxotetrahydrofuran-2-carboxylate, susceptible to nucleophilic attack at the carbonyl carbon and enolate formation at the alpha-positions.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic nature of the ketone carbonyl carbon makes it a prime target for a variety of nucleophiles. These reactions lead to the formation of tertiary alcohols, offering a pathway to introduce molecular complexity.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the ketone. For instance, the reaction with methylmagnesium bromide can be employed to synthesize ethyl 4-hydroxy-4-methyltetrahydrofuran-2-carboxylate. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.

Wittig Reaction: The Wittig reaction provides a method for converting the ketone into an alkene. This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and a phosphine (B1218219) oxide. science.gov For example, reacting this compound with a suitable Wittig reagent can introduce an exocyclic double bond at the C4 position. The choice of ylide (stabilized or non-stabilized) can influence the stereochemistry of the resulting alkene.

| Nucleophilic Addition Reaction | Reagent | Product |

| Grignard Reaction | Methylmagnesium bromide | Ethyl 4-hydroxy-4-methyltetrahydrofuran-2-carboxylate |

| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | Ethyl 4-(cyanomethylene)tetrahydrofuran-2-carboxylate |

Alpha-Functionalization of the Ketone

The presence of acidic protons on the carbons alpha to the ketone allows for the formation of an enolate, which can then react with various electrophiles. This enables the introduction of functional groups at these positions.

Alkylation: Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the enolate. Subsequent reaction with an alkyl halide, such as benzyl (B1604629) bromide, leads to the formation of an α-alkylated product. The regioselectivity of this reaction can be controlled by the reaction conditions.

Halogenation: In the presence of an acid catalyst, ketones can undergo halogenation at the α-position. For example, bromination can be achieved using bromine in an appropriate solvent. The reaction proceeds through an enol intermediate which then attacks the halogen.

| Alpha-Functionalization Reaction | Reagent(s) | Product |

| Alkylation | 1. Lithium diisopropylamide (LDA) 2. Benzyl bromide | Ethyl 3-benzyl-4-oxotetrahydrofuran-2-carboxylate |

| Bromination | Bromine (Br₂) | Ethyl 3-bromo-4-oxotetrahydrofuran-2-carboxylate |

Reduction Strategies and Stereochemical Outcomes

Reduction of the ketone moiety in this compound yields the corresponding secondary alcohol, ethyl 4-hydroxytetrahydrofuran-2-carboxylate. The stereochemical outcome of this reduction is of significant interest, as it generates a new stereocenter.

Hydride Reductions: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can effectively reduce the ketone. The stereoselectivity of the reduction can be influenced by the steric environment of the ketone and the specific reducing agent used. The presence of the ester group at the 2-position can direct the approach of the hydride, leading to potential diastereoselectivity.

Catalytic Hydrogenation: Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), is another effective method for the reduction of the ketone. The stereochemical outcome of catalytic hydrogenation is often dependent on the catalyst and the substrate's ability to adsorb onto the catalyst surface.

| Reduction Reaction | Reagent | Predominant Stereoisomer |

| Sodium Borohydride Reduction | Sodium borohydride (NaBH₄) | Diastereomeric mixture of ethyl 4-hydroxytetrahydrofuran-2-carboxylate |

| Catalytic Hydrogenation | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Diastereomeric mixture of ethyl 4-hydroxytetrahydrofuran-2-carboxylate |

Transformations of the Ethyl Ester Group

The ethyl ester functional group offers another handle for synthetic modifications, primarily through hydrolysis to the corresponding carboxylic acid or conversion to other ester and amide derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester to 4-oxotetrahydrofuran-2-carboxylic acid can be achieved under either acidic or basic conditions. biosynth.comsigmaaldrich.com

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. To drive the equilibrium towards the carboxylic acid, an excess of water is used. chemistrysteps.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. chemistrysteps.com

| Hydrolysis Condition | Reagents | Product |

| Acidic | Water, Hydrochloric Acid (catalyst) | 4-Oxotetrahydrofuran-2-carboxylic acid |

| Basic | 1. Sodium Hydroxide 2. Hydrochloric Acid (workup) | 4-Oxotetrahydrofuran-2-carboxylic acid biosynth.com |

Conversion to Other Ester and Amide Derivatives

The ethyl ester can be converted into other esters through transesterification or into amides by reaction with amines.

Transesterification: While not extensively documented for this specific compound, transesterification can generally be achieved by reacting the ethyl ester with another alcohol in the presence of an acid or base catalyst.

Amide Formation: The reaction of this compound with primary or secondary amines can lead to the formation of the corresponding N-substituted 4-oxotetrahydrofuran-2-carboxamides. This reaction, often referred to as ammonolysis, typically requires heating and may be catalyzed. For instance, reaction with benzylamine (B48309) would yield N-benzyl-4-oxotetrahydrofuran-2-carboxamide.

| Derivative Formation | Reagent | Product |

| Amide Formation | Benzylamine | N-Benzyl-4-oxotetrahydrofuran-2-carboxamide |

| Amide Formation | Aniline | N-Phenyl-4-oxotetrahydrofuran-2-carboxamide |

Reductions to Alcohol Functionalities

This compound possesses two distinct carbonyl functionalities: a ketone at the C4 position and an ethyl ester at the C2 position. This structural feature allows for chemoselective reductions, where one carbonyl group is reduced in the presence of the other, by carefully choosing the reducing agent.

The reduction of the ketone is typically achieved using mild hydride reagents. Sodium borohydride (NaBH₄) is a standard choice for this transformation. It selectively reduces aldehydes and ketones over less reactive functional groups like esters. The reaction of this compound with NaBH₄ is expected to yield Ethyl 4-hydroxytetrahydrofuran-2-carboxylate. In this process, a hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate which, upon workup with a proton source, gives the secondary alcohol.

Conversely, the reduction of the less reactive ester group requires a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is capable of reducing both esters and ketones. Therefore, treatment of this compound with an excess of LiAlH₄ would lead to the reduction of both the ketone and the ester functionalities, resulting in the formation of a diol, specifically (tetrahydrofuran-2,4-diyl)dimethanol. The mechanism for ester reduction involves nucleophilic acyl substitution by a hydride ion, followed by reduction of the intermediate aldehyde.

The ability to selectively reduce one carbonyl group over the other provides a valuable synthetic handle for further derivatization of the molecule.

Table 1: Predicted Outcomes of the Reduction of this compound

| Reagent | Functional Group(s) Reduced | Major Product |

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 4-hydroxytetrahydrofuran-2-carboxylate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | (Tetrahydrofuran-2,4-diyl)dimethanol |

Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring is a common motif in many natural products and pharmacologically active compounds. Its reactivity is influenced by the presence of the ethereal oxygen and the substituents on the carbon skeleton.

Ring-Opening Reactions and Derivatization

The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under specific conditions, typically involving strong acids or nucleophiles. rsc.orgacs.org Acid-catalyzed ring-opening proceeds via protonation of the ethereal oxygen, which makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. nih.gov For instance, treatment with a hydrogen halide (HX) could lead to the formation of a halo-alcohol derivative.

Nucleophilic ring-opening of the THF ring itself is less common without activation. However, the presence of the carbonyl and ester groups in this compound can influence the ring's stability and reactivity, potentially facilitating ring-opening under conditions that might not affect an unsubstituted THF ring. Derivatization through ring-opening can lead to linear, poly-functionalized compounds that are valuable synthetic intermediates.

Reactions Involving the Ethereal Oxygen

The ethereal oxygen atom in the tetrahydrofuran ring possesses lone pairs of electrons, making it a Lewis basic site. This allows it to coordinate with Lewis acids. This interaction can activate the THF ring, making it more susceptible to cleavage by nucleophiles. nih.govrsc.orgrsc.org For example, in the presence of a Lewis acid, even weak nucleophiles can initiate a ring-opening reaction. This principle is utilized in the cationic ring-opening polymerization of THF, where an acidic initiator protonates the ether oxygen, leading to a cascade of ring-opening and polymerization. nih.gov In the context of this compound, the coordination of a Lewis acid to the ethereal oxygen could play a role in various synthetic transformations, potentially influencing the stereochemical outcome of reactions at adjacent centers.

Functionalization of the Tetrahydrofuran Skeleton

Direct functionalization of the C-H bonds of the tetrahydrofuran skeleton is a powerful strategy for introducing new substituents. rsc.org Modern synthetic methods, including transition-metal-catalyzed C-H activation, could potentially be applied to introduce alkyl, aryl, or other functional groups at the C3 and C5 positions of the ring. Such reactions would provide access to a wide array of substituted tetrahydrofuran derivatives, expanding the synthetic utility of the parent molecule. The regioselectivity of these reactions would be influenced by the electronic and steric effects of the existing oxo and carboxylate groups.

Advanced Reaction Mechanisms and Specific Transformations

The strategic placement of functional groups in this compound allows for its use in more complex synthetic sequences, including conjugate addition reactions.

Michael Addition Reactions in Complex Derivative Synthesis

The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). While this compound itself is not a Michael acceptor, it can be readily converted into one. A key transformation would be the introduction of a double bond in conjugation with the C4-keto group. This could be achieved, for example, through an α-halogenation followed by an elimination reaction, to yield an α,β-unsaturated ketone derivative such as ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate. americanelements.comnih.gov

Once this α,β-unsaturated system is in place, it can undergo a Michael addition with a variety of nucleophiles, including enolates, Gilman reagents (organocuprates), and amines. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the construction of more complex molecular architectures. The resulting product would have a new substituent at the C5 position, and the reaction often proceeds with a high degree of stereocontrol, making it valuable in the synthesis of complex natural products and pharmaceuticals.

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation is a significant organic reaction that involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, transforming cyclic ketones into lactones (cyclic esters) using peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.org The reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful tool in synthetic organic chemistry for the formation of esters and lactones. wikipedia.orgnih.gov The process is known for its high regioselectivity, which is dictated by the relative migratory aptitude of the substituents attached to the carbonyl carbon. organic-chemistry.orgsigmaaldrich.com Generally, the group that can better stabilize a positive charge has a higher tendency to migrate. The established order of migratory preference is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the context of this compound, the ketone functionality at the C4 position is a target for Baeyer-Villiger oxidation. This reaction would lead to the insertion of an oxygen atom adjacent to the carbonyl group, expanding the tetrahydrofuran ring to a six-membered lactone, specifically a derivative of a 1,4-dioxan-2-one (B42840) or a 1,3-dioxan-2-one, depending on which C-C bond migrates. Based on the migratory aptitude rules, the oxygen atom would preferentially insert between the carbonyl carbon (C4) and the more substituted carbon atom (C5).

While direct studies on the Baeyer-Villiger oxidation of the unsubstituted this compound are not extensively detailed, research on related polyfunctional cyclic ketones demonstrates complex transformations under these conditions. For instance, a study involving the peroxide oxidation of diethyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates, which contain a β-dicarbonyl fragment, resulted in decarboxylation and a more profound decomposition of the cyclohexane (B81311) ring. researchgate.net This process, conducted under the action of 30% aqueous hydrogen peroxide in acetic acid, ultimately formed ethyl 4-aryl-2-carboxymethyl-2-methyl-5-oxodihydrofuran-3-carboxylates, showcasing that under specific conditions, the reaction can be more complex than a simple lactone formation. researchgate.net

The mechanism of the Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step involves the concerted migration of one of the adjacent carbon groups to the peroxide oxygen, with the simultaneous departure of a carboxylic acid. wikipedia.org

Table 1: Baeyer-Villiger Oxidation of a Related Cyclic Ketone Leading to a Dihydrofuran Derivative researchgate.net

| Starting Material | Reagents and Conditions | Product | Key Transformation |

|---|---|---|---|

| Diethyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates | 30% aq. H₂O₂, Acetic Acid, 95°C, 8 h | Ethyl 4-aryl-2-carboxymethyl-2-methyl-5-oxodihydrofuran-3-carboxylates | Oxidative rearrangement, decarboxylation, and ring transformation from cyclohexane to dihydrofuran. |

Application of 1,3-Dipolar Cycloaddition in Constructing Derivatives

The 1,3-dipolar cycloaddition is a versatile and powerful chemical reaction for synthesizing five-membered heterocyclic rings in a regio- and stereoselective manner. wikipedia.orgnih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne, to form a cyclic adduct. wikipedia.org While this compound itself does not possess a typical dipolarophile double bond, its structure serves as a valuable scaffold that can be modified to participate in such reactions.

A common strategy involves the functionalization of the carbon atom alpha to the ketone (the C3 position) to introduce a double bond, thereby creating a suitable dipolarophile. For example, an exocyclic double bond could be installed at the C3 position, transforming the molecule into a reactive Michael acceptor. This modified derivative could then undergo a [3+2] cycloaddition with various 1,3-dipoles, such as nitrile oxides, azomethine ylides, or nitrones, to construct complex spirocyclic systems. nih.govnih.gov Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. nih.gov

The reaction of an exocyclic alkene derivative of this compound with an in-situ generated nitrile oxide (from an aldoxime and an oxidant, or from a hydroximoyl chloride and a base) would lead to the formation of a spiro-isoxazoline derivative. wikipedia.orgresearchgate.net Similarly, reaction with an azomethine ylide, often generated from the decarboxylative condensation of an α-amino acid like proline or sarcosine (B1681465) with an aldehyde or ketone, would yield a spiro-pyrrolidine derivative. nih.govresearchgate.netresearchgate.net

The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipole and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. wikipedia.org The stereoselectivity is also a key feature, often leading to the formation of multiple new stereocenters with a high degree of control. researchgate.net

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions for Derivatives of this compound

| 1,3-Dipole Type | Example Dipole | Dipolarophile | Potential Spirocyclic Product Core | Reference for Reaction Type |

|---|---|---|---|---|

| Nitrile Oxide | Benzonitrile oxide | Ethyl 3-methylene-4-oxotetrahydrofuran-2-carboxylate | Spiro[isoxazoline-tetrahydrofuran] | wikipedia.org |

| Azomethine Ylide | Generated from Isatin and Proline | Ethyl 3-methylene-4-oxotetrahydrofuran-2-carboxylate | Spiro[pyrrolidine-tetrahydrofuran] | nih.govresearchgate.net |

| Nitrone | C-Phenyl-N-methylnitrone | Ethyl 3-methylene-4-oxotetrahydrofuran-2-carboxylate | Spiro[isoxazolidine-tetrahydrofuran] | researchgate.net |

Alkylation Reactions and Their Regio/Stereoselectivity

Alkylation is a fundamental carbon-carbon bond-forming reaction. For this compound, the most reactive site for alkylation is the C3 position, which is flanked by the ketone at C4 and the ester group at C2. The protons on the C3 carbon are significantly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, making them readily removable by a suitable base to form an enolate.

The regioselectivity of the alkylation is highly predictable. Deprotonation will occur exclusively at the C3 position to generate the more stable enolate, which is stabilized by resonance involving both the ketone and the ester carbonyls. This enolate can then act as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), to form a new C-C bond at the C3 position.

The stereoselectivity of the reaction becomes important when the alkylation creates a new stereocenter at the C3 carbon. The initial molecule, this compound, is chiral, with a stereocenter at C2. Alkylation at C3 introduces a second stereocenter, leading to the possibility of forming diastereomers. The approach of the alkylating agent to the planar enolate can occur from two different faces. The stereochemical outcome (the diastereomeric ratio) will be influenced by several factors:

Steric Hindrance: The existing substituent at C2 (the ethyl carboxylate group) will sterically direct the incoming electrophile to the less hindered face of the enolate.

Reaction Conditions: The choice of base, solvent, and temperature can influence the geometry of the enolate and the transition state of the alkylation, thereby affecting the diastereomeric ratio.

Chelation Control: If a metal-based base is used, chelation between the metal cation and the two carbonyl oxygens of the enolate can lock the conformation and provide higher stereocontrol.

Table 3: General Scheme and Selectivity Factors for Alkylation of this compound

| Reaction Step | Description | Key Factors Influencing Selectivity |

|---|---|---|

| 1. Enolate Formation | Deprotonation at C3 using a base (e.g., NaH, LDA, K₂CO₃). | Regioselectivity: Exclusively at C3 due to the acidity imparted by two flanking carbonyl groups. |

| 2. Nucleophilic Attack | The C3-enolate attacks an alkylating agent (R-X). | Stereoselectivity: The ratio of diastereomers formed depends on the direction of electrophile attack. |

| - | Factors Controlling Stereoselectivity | - Steric hindrance from the C2-substituent.

|

Stereochemical Control and Asymmetric Synthesis of Ethyl 4 Oxotetrahydrofuran 2 Carboxylate and Its Analogs

Enantioselective Synthesis Strategies

The creation of a specific enantiomer of ethyl 4-oxotetrahydrofuran-2-carboxylate can be achieved through several strategic approaches, each with its distinct advantages. These methods aim to introduce the desired chirality at the C2 stereocenter with high fidelity.

Chiral catalysis is a powerful tool for the enantioselective synthesis of cyclic compounds. In the context of tetrahydrofuran (B95107) rings, transition metal catalysis has been effectively employed to induce chirality. For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones has been successful in constructing chiral seven-membered rings with high enantioselectivity. rsc.org This methodology demonstrates the potential for creating chiral cyclic structures under mild conditions with broad substrate scope. rsc.org

Similarly, gold-catalyzed intramolecular hydroarylation has been used for the highly enantioselective synthesis of 1,12-disubstituted rsc.orgcarbohelicenes, showcasing the utility of chiral ligands in controlling the stereochemical outcome. nih.gov While direct catalytic enantioselective synthesis of this compound is not extensively documented, the principles from these related systems are applicable. For example, a palladium-catalyzed approach for the synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes yields trans-2,5- and trans-2,3-disubstituted products with high diastereomeric ratios. nih.gov The stereoselectivity in these reactions is influenced by the steric and electronic properties of the phosphine (B1218219) ligands, suggesting that a similar catalytic system could be adapted for the enantioselective synthesis of the target molecule. nih.gov

A notable example in the synthesis of a related analog involves the enantioselective oxidation of an enol tautomer in the presence of a titanium-based catalyst system, Ti(Oi-Pr)4, t-BuOOH, and (+)-diethyl tartrate, which yielded the corresponding carboxylic acid with an 86% enantiomeric excess (ee). researchgate.net

Table 1: Examples of Chiral Catalysis for the Synthesis of Tetrahydrofuran Analogs

| Catalyst System | Substrate Type | Product Type | Enantiomeric/Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Rhodium/Chiral Ligand | Enones and Arylboronic Acids | Chiral Seven-membered Rings | High ee | rsc.org |

| Gold/TADDOL-derived Phosphonite | Alkynes | 1,12-disubstituted rsc.orghelicenes | High ee | nih.gov |

| Palladium/Phosphine Ligand | γ-Hydroxy Terminal Alkenes | 2,5- and 2,3-disubstituted Tetrahydrofurans | >20:1 dr | nih.gov |

| Ti(Oi-Pr)4/(+)-diethyl tartrate | Enol Tautomer | 2-Aryl-5-oxotetrahydrofuran-2-carboxylic acid | 86% ee | researchgate.net |

Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as carbohydrates and amino acids, to serve as starting materials for complex chiral molecules. researchgate.net Carbohydrates, with their well-defined stereochemistry, are particularly useful precursors for the synthesis of enantiomerically pure compounds. researchgate.net For instance, the Ferrier carbocyclization of carbohydrates provides a powerful route to enantiomerically pure cyclohexanone (B45756) derivatives. researchgate.net

While a direct synthesis of this compound from L-glutamic acid is not prominently described, the principles of chiral pool synthesis suggest its feasibility. L-glutamic acid possesses a defined stereocenter that can be preserved and elaborated through a series of chemical transformations to construct the target tetrahydrofuran ring system. This strategy avoids the need for a resolution step or an asymmetric catalyst, relying instead on the stereochemical information embedded in the starting material.

Enzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. nih.gov Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures. This technique relies on the enzyme's ability to selectively catalyze the reaction of one enantiomer over the other.

A relevant example is the successful kinetic resolution of ethyl 2-methyl-4-methylene-tetrahydro-5-oxo-2-furancarboxylate using Porcine pancreatic lipase (B570770) and Candida rugosa lipase. researchgate.net This process yielded both enantiomers of the corresponding carboxylic acid with high enantiomeric excesses. researchgate.net The enzymatic resolution of racemic δ-hydroxy esters via lipase-catalyzed transesterification has also been shown to be highly effective, with enantiomeric ratios (E values) up to 360, leading to chiral δ-lactones with up to 99% ee. nih.gov

These enzymatic strategies, particularly kinetic resolution, are powerful for separating enantiomers and can be combined with other catalytic processes in dynamic kinetic resolutions to achieve high yields of a single enantiomer.

Table 2: Enzymatic Resolution of Tetrahydrofuran Analogs

| Enzyme | Substrate | Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Porcine pancreatic lipase | Ethyl 2-methyl-4-methylene-tetrahydro-5-oxo-2-furancarboxylate | Resolution | High ee | researchgate.net |

| Candida rugosa lipase | Ethyl 2-methyl-4-methylene-tetrahydro-5-oxo-2-furancarboxylate | Resolution | High ee | researchgate.net |

| Lipase | Racemic δ-hydroxy esters | Transesterification | Up to 99% | nih.gov |

Diastereoselective Synthesis of Derivatives and Analogues

The synthesis of derivatives of this compound often requires control over multiple stereocenters, making diastereoselectivity a key consideration. Various strategies have been developed for the diastereoselective synthesis of substituted tetrahydrofurans.

One approach involves the tandem reduction-reductive amination of (2-nitrophenyl)acetate derivatives to produce 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters as single diastereomers. nih.gov Another method utilizes a Hf(OTf)4-catalyzed substitution/cyclization of 2-aminobenzyl alcohols with styrenes to give cis-2,4-substituted tetrahydroquinolines with good diastereoselectivity. researchgate.net

In the context of tetrahydrofuran synthesis, electrophilic cyclization of homoallylic alcohols can lead to the stereospecific formation of 2,3,5-trisubstituted iodo-tetrahydrofurans. nottingham.ac.uk The stereochemical outcome of these reactions can be controlled by the geometry of the starting alkene and the reaction conditions. nottingham.ac.uk Furthermore, cascade reactions, such as the double Michael addition of curcumins to arylidenemalonates, can produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org These examples highlight the diverse methodologies available for controlling the relative stereochemistry in the synthesis of complex heterocyclic systems.

Mechanisms of Chirality Transfer and Preservation

The underlying mechanisms of chirality transfer are critical to understanding and optimizing stereoselective reactions. In catalytic processes, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer.

In nucleophilic substitution reactions for tetrahydrofuran synthesis, the stereochemistry is often controlled by the mechanism of the ring closure. nih.gov For instance, intramolecular SN2 reactions proceed with inversion of configuration at the electrophilic center. The regioselectivity of cyclization, particularly in the case of epoxy alcohol precursors, is typically governed by Baldwin's rules, favoring exo-cyclization pathways. nih.gov

The stereochemical outcome of some reactions can be influenced by the choice of reagents. For example, in the ring contraction of a diol mediated by a silyl (B83357) group, the choice of acid catalyst (boron trifluoride etherate versus sulfuric acid) can lead to different diastereomers, one being the product of retention of configuration and the other the thermodynamic product. acs.org Computational studies, such as DFT calculations, have been used to investigate the reaction mechanisms of ylide-mediated ring expansions for the synthesis of tetrahydrofurans, revealing that these reactions proceed through a diradical pathway. rsc.org The stereochemical outcome in these cases is determined by the bond lengths in the free oxygen or sulfur ylide intermediates. rsc.org

Advanced Structural Elucidation and Conformational Analysis

Sophisticated Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for determining the structure of organic molecules in solid, liquid, and gaseous states. High-field NMR, vibrational spectroscopy (IR and Raman), and high-resolution mass spectrometry collectively offer a comprehensive picture of the molecule's identity and electronic environment.

High-field NMR spectroscopy is indispensable for mapping the precise connectivity of atoms in ethyl 4-oxotetrahydrofuran-2-carboxylate. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The protons of the ethyl group (a triplet and a quartet), the methine proton at the C2 position, and the diastereotopic methylene (B1212753) protons at C3 and C5 would each exhibit characteristic signals. The ¹³C NMR spectrum reveals the chemical shifts for each of the seven carbon atoms in the molecule, including the two carbonyl carbons (ester and ketone), the methoxy (B1213986) carbon, the chiral center at C2, and the carbons of the ethyl group.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would show correlations between the C2 proton and the C3 protons, and between the protons of the ethyl group. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps each proton directly to the carbon atom it is attached to. sdsu.eduyoutube.com It provides an unambiguous link between the ¹H and ¹³C assignments for the CH, CH₂, and CH₃ groups.

The following table summarizes the expected NMR data based on the structure.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -CH₂CH₃ | ~1.2-1.4 (t) | ~14 | C=O (ester) |

| -CH₂CH₃ | ~4.1-4.3 (q) | ~61 | C2, -CH₃ |

| H-2 | ~4.5-4.7 (dd) | ~75 | C=O (ester), C3, C5 |

| H-3a / H-3b | ~2.6-2.9 (m) | ~37 | C2, C4, C5 |

| C4 | N/A | ~205 (ketone) | N/A |

| H-5a / H-5b | ~4.2-4.4 (m) | ~72 | C2, C3, C4 |

| C=O (ester) | N/A | ~170 | N/A |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions. The protons at C3 and C5 are diastereotopic due to the chiral center at C2 and are expected to be chemically non-equivalent.

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to its two carbonyl groups. The ester carbonyl (C=O) stretch is typically observed around 1735-1750 cm⁻¹, while the ketone carbonyl stretch in the five-membered ring appears at a higher frequency, approximately 1760-1780 cm⁻¹, due to ring strain. Other key vibrations include the C-O-C stretching of the ether linkage and the ester group, and the various C-H stretching and bending modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While strong in the IR spectrum, the carbonyl stretches are typically weaker in the Raman spectrum. Conversely, C-C bond vibrations and other symmetric vibrations may be more prominent. researchgate.net A complete vibrational analysis involves assigning all observed bands in both spectra to specific molecular motions (stretching, bending, rocking, twisting), often aided by computational calculations. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| C=O (Ketone) | Stretching | 1760 - 1780 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-O (Ether) | Stretching | 1050 - 1150 |

| C-O (Ester) | Stretching | 1150 - 1250 |

| C-H (sp³) | Stretching | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. pnnl.gov For this compound (C₇H₁₀O₄), HRMS can measure the mass of the molecular ion to within a few parts per million of its theoretical value (158.0579 g/mol ), unequivocally confirming the molecular formula. nih.gov

Soft ionization techniques like Electrospray Ionization (ESI) are often used to generate the molecular ion ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation. pnnl.gov Subsequent fragmentation analysis (MS/MS) can be performed to elucidate the structure. Key fragmentation pathways for this molecule would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Decarbonylation (loss of CO) from the ketone or ester function.

Cleavage of the tetrahydrofuran (B95107) ring.

Analysis of the masses of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. The NIST database shows a mass spectrum for the isomeric compound ethyl 5-oxotetrahydrofuran-2-carboxylate, which displays characteristic fragments resulting from the loss of an ethoxy radical (m/z 113) and subsequent loss of CO (m/z 85). nist.govnist.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information on bond lengths, bond angles, and the conformation of the tetrahydrofuranone ring of this compound. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that stabilize the solid-state structure. To date, a single-crystal X-ray structure for this specific compound does not appear to be available in the public domain.

Conformational Analysis and Interconversion Pathways

The five-membered tetrahydrofuranone ring is not planar and exists in puckered conformations to relieve ring strain. libretexts.org The two most common conformations for such rings are the "envelope" (or "twist-boat") and "twist" (or "half-chair") forms. youtube.com For this compound, the presence of a planar sp²-hybridized ketone at C4 and substituents at C2 influences the preferred conformation.

The molecule will exist as a dynamic equilibrium of different conformers. The relative energies of these conformers are determined by a balance of factors, including torsional strain (eclipsing interactions) and steric strain between the substituents. libretexts.org The ethyl carboxylate group at C2 can exist in either a pseudo-axial or pseudo-equatorial position, with the equatorial-like position generally being more stable to minimize steric hindrance. Computational modeling (e.g., using Density Functional Theory) is often employed to calculate the energies of these different conformations and map the low-energy pathways for their interconversion.

Spectroscopic Techniques for Analyzing Stereoisomeric Mixtures

This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers, (R)- and (S)-. While standard spectroscopic techniques like NMR and IR cannot distinguish between enantiomers, they are powerful for analyzing mixtures of diastereomers.

If a second chiral center were present, the resulting diastereomers would have distinct NMR spectra, with different chemical shifts and coupling constants for corresponding nuclei. To analyze a racemic mixture (a 50:50 mix of enantiomers), two main approaches are used:

Chiral Derivatizing Agents: The racemic mixture is reacted with a single enantiomer of a chiral auxiliary. This converts the pair of enantiomers into a pair of diastereomers, which can then be distinguished and quantified by high-field NMR spectroscopy.

Chiral Solvating Agents or Shift Reagents: The racemic mixture is analyzed in the presence of a chiral solvating agent or a lanthanide-based chiral shift reagent. These agents form transient, diastereomeric complexes with the enantiomers, inducing small but measurable differences in their NMR chemical shifts, allowing for their differentiation and quantification.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For ethyl 4-oxotetrahydrofuran-2-carboxylate, these methods offer predictive power that can guide synthetic efforts and mechanistic explorations.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For this compound, DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is an indicator of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The presence of a ketone and an ester functional group within the tetrahydrofuran (B95107) ring creates distinct regions of electrophilicity and nucleophilicity. DFT calculations can precisely map the electrostatic potential (ESP) surface of the molecule, visually identifying the electron-rich (negative potential) and electron-poor (positive potential) regions. The carbonyl oxygen of the ketone and ester groups are expected to be electron-rich, while the carbonyl carbons are electron-poor and thus susceptible to nucleophilic attack.

Local reactivity descriptors, such as Fukui functions, can be calculated using DFT to predict the most likely sites for nucleophilic and electrophilic attack with greater precision. For instance, in related furanone derivatives, DFT studies have shown that specific carbon atoms are more prone to nucleophilic attack. nih.gov Such analyses are crucial for predicting the regioselectivity of reactions involving this compound.

Table 1: Exemplary Calculated Electronic Properties for this compound using DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the propensity to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be employed to model the reaction pathways. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This profile reveals the activation energy barriers for each step of the reaction, providing insights into the reaction kinetics. For example, in the synthesis of substituted tetrahydrofurans, computational studies have been used to understand the stereoselectivity of cyclization reactions. mdpi.comnih.gov Similarly, for this compound, theoretical calculations could clarify the mechanism of its formation, for instance, through an intramolecular cyclization, and predict the most favorable reaction conditions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic and three-dimensional perspective on molecular behavior, from conformational flexibility to intermolecular interactions.

Conformational Analysis and Energy Minimization

The tetrahydrofuran ring is not planar and can adopt various conformations, often described as envelope and twist forms. The substituents on the ring in this compound influence the relative stability of these conformations. Conformational analysis through molecular mechanics or quantum chemical methods can identify the most stable (lowest energy) three-dimensional structures of the molecule. researchgate.netresearchgate.net

Energy minimization calculations systematically alter the geometry of the molecule to find the conformation with the minimum potential energy. This is crucial for understanding the molecule's preferred shape, which in turn affects its physical properties and reactivity. For instance, the relative orientation of the ethyl carboxylate group with respect to the tetrahydrofuran ring can significantly impact its steric accessibility and interaction with other molecules.

Ligand-Receptor Interaction Studies (excluding specific biological outcomes, focusing on interaction principles)

While avoiding specific biological outcomes, the principles of how this compound might interact with a larger receptor molecule can be explored through molecular docking simulations. These simulations predict the preferred binding orientation of a ligand within a receptor's binding site and estimate the strength of the interaction.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Functional Group Involved | Significance in Binding |

| Hydrogen Bond Acceptor | Ketone Carbonyl Oxygen, Ester Carbonyl Oxygen | Directional interactions that contribute significantly to binding affinity. |

| van der Waals Interactions | Entire molecule, particularly the hydrocarbon portions. | Non-specific attractive or repulsive forces that influence the overall fit. |

| Dipole-Dipole Interactions | Polar regions of the molecule. | Contribute to the orientation and stabilization of the ligand in a polar binding site. |

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are the primary means of characterizing chemical compounds.

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. acs.org By calculating these properties for a proposed structure, they can be compared with experimental spectra to confirm the identity and purity of a synthesized compound.

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. Discrepancies between predicted and experimental spectra can often be explained by conformational effects or solvent interactions, providing deeper insight into the molecule's behavior in solution. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum to specific molecular motions, such as the C=O stretching of the ketone and ester groups.

Stereochemical Outcome Prediction and Energetic Profiling of Chiral Transformations

Computational chemistry provides powerful tools for predicting the stereochemical outcomes of chiral transformations and for creating detailed energetic profiles of reaction pathways. While specific computational studies focused solely on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous systems, such as other substituted tetrahydrofurans, furanones, and γ-keto esters. These studies allow for a robust understanding of how theoretical investigations would be applied to predict and rationalize the stereoselectivity in reactions involving this target molecule.

The primary goal of such computational work is to elucidate the mechanisms of stereoselective reactions and to identify the key factors that govern the formation of one stereoisomer over another. This is crucial for the rational design of synthetic routes to enantiomerically pure compounds. fiveable.me Methodologies like Density Functional Theory (DFT) are frequently employed to model the transition states of reactions, as the relative energies of these transition states are direct indicators of the reaction's kinetic favorability and, consequently, its stereochemical preference. nih.govrsc.orgresearchgate.net

Theoretical investigations into the chiral transformations of this compound would likely focus on reactions such as the asymmetric reduction of the ketone functionality or the stereoselective alkylation at the α-position to the ester. For instance, in an asymmetric hydrogenation, computational models can be used to explore the interaction between the substrate, the chiral catalyst (such as an iridium or rhodium complex), and the reducing agent. rsc.org These models can help to rationalize why a particular catalyst-substrate complex leads to the observed major diastereomer and enantiomer. rsc.org

The process typically involves the following steps:

Conformational Analysis: Identifying the most stable conformations of the reactants, intermediates, and products.

Transition State Searching: Locating the transition state structures for the competing diastereomeric pathways.

Energy Calculations: Computing the free energies of the transition states and intermediates to construct a complete reaction energy profile. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states allows for the prediction of the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).

For example, in the context of a Michael addition to an α,β-unsaturated precursor of a tetrahydrofuran ring, DFT calculations can reveal the preferred facial attack of a nucleophile. The steric and electronic properties of the substituents on the ring and the incoming nucleophile, as well as the coordinating effects of any catalyst, would be modeled to determine the lowest energy pathway. rsc.org

The energetic profiling of these transformations provides a quantitative prediction of the stereochemical outcome. A representative, hypothetical energetic profile for a catalyzed stereoselective reduction of this compound is presented below. Such a table would be the output of detailed DFT calculations.

| Stereoisomeric Pathway | Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| Formation of (2R, 4S)-Isomer | TS-1 (pro-S) | 0.0 | 95 : 5 |

| Formation of (2R, 4R)-Isomer | TS-2 (pro-R) | 1.8 |

This table is a representative example based on computational studies of similar keto esters and is intended to illustrate the type of data generated. The values are not from an actual study on this compound.

Furthermore, computational methods like Vibrational Circular Dichroism (VCD) spectroscopy, when combined with DFT calculations, can be used to determine the absolute configuration of chiral molecules like furanone derivatives. researchgate.netnih.govnih.gov This synergy between theoretical prediction and experimental data is invaluable for confirming the stereochemical assignments of complex molecules.

Applications As Building Blocks and Intermediates in Complex Molecule Synthesis

Utilization in Pharmaceutical and Agrochemical Scaffold Construction

The tetrahydrofuran (B95107) ring system is a privileged scaffold in medicinal chemistry and agrochemistry due to its favorable pharmacokinetic properties and its ability to engage in specific interactions with biological targets. Ethyl 4-oxotetrahydrofuran-2-carboxylate provides a convenient entry point to this important chemical space.

The closely related mthis compound is a recognized and important precursor in the synthesis of active ingredients for agrochemicals. google.com This highlights the utility of the 4-oxotetrahydrofuran-2-carboxylate scaffold in the development of new crop protection agents. The structural motif can be elaborated to generate a diverse range of molecules with potential herbicidal, fungicidal, or insecticidal properties. A key advantage of this building block is the potential for introducing multiple points of diversity to fine-tune biological activity and physicochemical properties.

General Application in Advanced Organic Synthesis and Heterocyclic Chemistry

The utility of the 4-oxotetrahydrofuran scaffold extends beyond the synthesis of lactam-containing systems. As a member of the γ-butyrolactone class of compounds, it is a key intermediate in the synthesis of a wide array of more complex and valuable molecules. researchgate.net The five-membered lactone heterocycle is a common skeleton in numerous synthetic and natural products. researchgate.net The development of efficient synthetic methods for γ-butyrolactone derivatives is of considerable interest to synthetic chemists. researchgate.net

The tetrahydrofuranone core is a versatile building block for creating diverse heterocyclic scaffolds. diva-portal.orgresearchgate.net For instance, synthetic strategies have been developed to convert derivatives of this scaffold into fused furo[3,4-c]pyrazol-3-amine systems. uiowa.edu The inherent functionality of this compound makes it an attractive starting material for constructing other heterocyclic systems, which are widely used in medicinal and agricultural chemistry. researchgate.net The field of heterocyclic chemistry plays a crucial role in the development of new agents with a broad spectrum of physiological activities. researchgate.net

Development of Combinatorial Chemical Libraries Utilizing the Scaffold

The γ-butyrolactone scaffold, the core of this compound, is well-suited for the construction of combinatorial chemical libraries. nih.gov Such libraries, which contain thousands of structurally related analogs, are a powerful tool in drug discovery for screening against biological targets to identify new therapeutic agents. wikipedia.org

The synthesis of structurally diverse natural-product-like compounds is a key goal in this area. nih.gov The γ-butyrolactone ring system is prevalent in nature and serves as a valuable starting point for creating libraries of analogs. nih.govresearchgate.net For example, a library of γ-butyrolactone hormones was synthesized to perform a quantitative structure-activity relationship analysis, which is crucial for understanding how these molecules interact with biological repressors and regulate natural product biosynthesis. acs.org The ability to generate a diverse set of molecules from a common core allows researchers to systematically probe biological systems. acs.org The use of the 4-oxotetrahydrofuran scaffold and its derivatives in drug discovery programs, which often rely on the screening of chemical libraries, highlights its importance in the search for novel bioactive compounds. uiowa.edu

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analytical assessment of ethyl 4-oxotetrahydrofuran-2-carboxylate. The selection of a specific chromatographic technique is contingent on the analyte's properties, such as volatility and polarity, and the analytical objective, whether it be purity assessment, identification, or chiral separation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the inherent volatility of many furan (B31954) derivatives, GC-MS is a highly suitable method for the analysis of this compound. mdpi.comrestek.com The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, which allows for the identification and quantification of individual components within a mixture. researchgate.netresearchgate.net

In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. researchgate.net For furan derivatives, specialized columns like the HP-5MS are often employed to achieve good separation, even for isomers. mdpi.comresearchgate.netnih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparison to spectral libraries.

The analysis of furan derivatives often involves headspace or solid-phase microextraction (SPME) techniques to extract and concentrate the volatile compounds from a sample matrix before introduction into the GC-MS system. mdpi.comrestek.com This is particularly useful for determining trace concentrations in complex samples. mdpi.com For instance, a validated method for analyzing furan and ten of its derivatives utilized a CAR/PDMS SPME arrow for extraction, followed by GC-MS/MS analysis, achieving separation in under 9.5 minutes. mdpi.comnih.gov

Table 1: GC-MS Parameters for Furan Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | HP-5MS (5% Phenyl Methyl Siloxane) | mdpi.comnih.gov |

| Injector Temperature | 280 °C | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Flow Rate | 1 mL/min | mdpi.com |

| Temperature Program | Initial 32°C (4 min), ramp 20°C/min to 200°C (3 min) | mdpi.com |

| Detection | Mass Spectrometry (MS), Multiple Reaction Monitoring (MRM) for MS/MS | mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds that may not be sufficiently volatile or stable for GC analysis. libretexts.org It is particularly effective for assessing the purity of synthesized this compound and for identifying it in reaction mixtures. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.